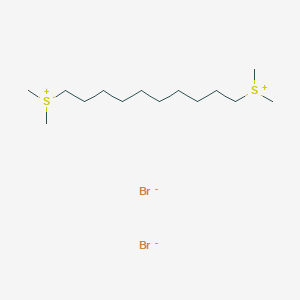
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is a chemical compound with the molecular formula C14H32Br2S2 It is known for its unique structure, which includes a decane backbone with two dimethylsulfanium groups attached at the 1 and 10 positions, and two bromide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide typically involves the reaction of decane-1,10-diol with dimethyl sulfide in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which then reacts with bromide ions to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in substitution reactions.
科学研究应用
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide exerts its effects involves the interaction of the sulfonium groups with nucleophiles. This can lead to the formation of stable complexes or the transfer of the sulfonium group to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
相似化合物的比较
Similar Compounds
(Decane-1,10-diylbis(oxy))dibenzaldehyde: This compound has a similar decane backbone but with oxy and benzaldehyde groups instead of sulfonium and bromide.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane backbone, but with butylpentyl and diglutarate groups.
Uniqueness
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is unique due to its sulfonium groups, which impart distinct chemical reactivity and potential applications in various fields. The presence of bromide ions also allows for further chemical modifications through substitution reactions.
属性
CAS 编号 |
144337-02-0 |
|---|---|
分子式 |
C14H32Br2S2 |
分子量 |
424.3 g/mol |
IUPAC 名称 |
10-dimethylsulfoniodecyl(dimethyl)sulfanium;dibromide |
InChI |
InChI=1S/C14H32S2.2BrH/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
MQIZHIJMPMZGCQ-UHFFFAOYSA-L |
规范 SMILES |
C[S+](C)CCCCCCCCCC[S+](C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
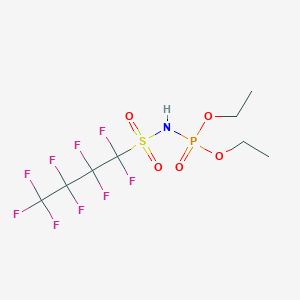
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
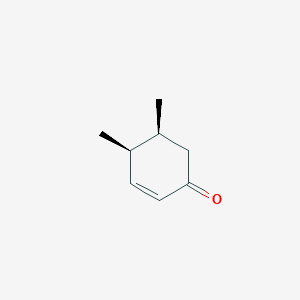
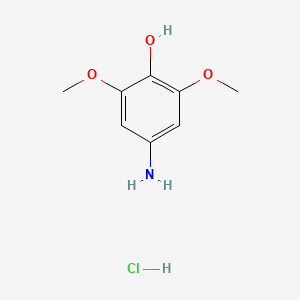

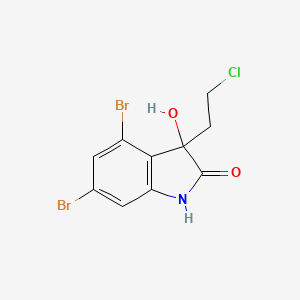
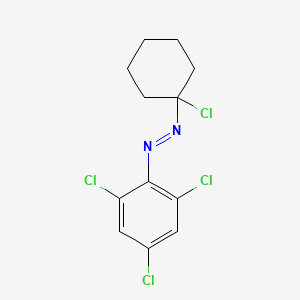


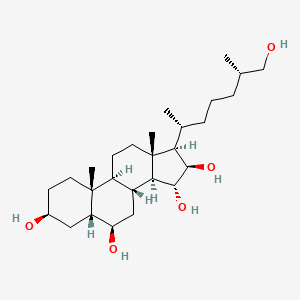
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
